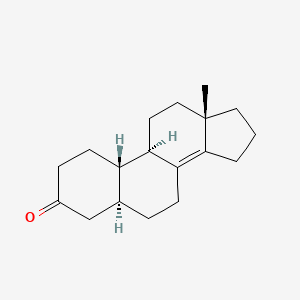

Estr-8(14)-en-3-one, (5alpha)-

Descripción

Contextualization within Steroid Chemistry and Biological Research

Steroids are a class of terpenoid lipids that are ubiquitous in nature and play vital roles in organisms, from stabilizing cell membranes to regulating gene expression. nih.gov The synthesis of steroid-based drugs, including sex hormones and corticosteroids, is a significant part of the pharmaceutical industry, often relying on a combination of microbial and chemical processes to produce steroid intermediates, or synthons. nih.govresearchgate.net These intermediates are then chemically modified to create active pharmaceutical ingredients. nih.gov

Estr-8(14)-en-3-one, (5alpha)- fits into this landscape as a synthetic analog, a molecule designed and created in the laboratory to probe specific biological questions. Research into such compounds is driven by the desire to understand structure-activity relationships – how subtle changes in a steroid's architecture influence its interaction with receptors and its subsequent physiological effects. ontosight.ai The study of these analogs contributes to the broader understanding of hormone regulation and can inform the development of new therapeutic agents. ontosight.aidrugdiscoverytrends.com

Historical Trajectories in the Study of Steroid Intermediates and Analogs

The history of steroid research is a compelling narrative of scientific discovery. elsevierpure.comnih.gov Early observations of the effects of castration in animals hinted at the existence of powerful chemical messengers. elsevierpure.comnih.gov The isolation and synthesis of testosterone (B1683101) in the 1930s marked a pivotal moment, opening the door to the creation of numerous synthetic androgens and other steroid derivatives. nih.gov

The mid-20th century saw a surge in the development of anabolic steroids, with researchers manipulating the testosterone molecule to enhance its muscle-building (anabolic) properties while minimizing its masculinizing (androgenic) effects. swolverine.comyoutube.com This era of chemical innovation led to a wide array of steroid analogs, each with a unique profile. swolverine.com The development of these compounds was not only for therapeutic purposes but also, controversially, for performance enhancement in sports. nih.govswolverine.com

The study of steroid intermediates has also been crucial. Initially, natural sources like diosgenin (B1670711) from yams were key precursors for steroid synthesis. nih.gov Over time, microbial biotransformation of sterols like cholesterol and phytosterols (B1254722) became a more prevalent method for producing these essential building blocks. nih.govresearchgate.net This shift highlights the ongoing evolution of techniques to access and modify the steroid nucleus.

Current Research Significance and Academic Objectives for Estr-8(14)-en-3-one, (5alpha)-

The current research interest in Estr-8(14)-en-3-one, (5alpha)- and similar compounds lies in their potential to modulate hormone receptors and influence various physiological processes. ontosight.ai While specific research on this compound is not as extensive as for major hormones, its unique structure makes it a valuable tool for several academic objectives:

Understanding Receptor Binding: The specific stereochemistry and the position of the double bond in Estr-8(14)-en-3-one, (5alpha)- can provide insights into the structural requirements for binding to steroid receptors. By comparing its activity to other estrane (B1239764) derivatives, researchers can map the critical interaction points within the receptor's binding pocket.

Investigating Metabolic Pathways: Studying how the body metabolizes this synthetic steroid can reveal information about the enzymes involved in steroid metabolism and how structural variations affect metabolic stability and clearance.

Exploring Novel Biological Activities: Research into synthetic steroid analogs sometimes uncovers unexpected biological effects, such as anti-inflammatory or immunomodulatory properties. ontosight.ai Investigating Estr-8(14)-en-3-one, (5alpha)- could potentially lead to the discovery of new pharmacological activities.

The synthesis of novel steroid analogs remains an active area of research. For instance, new chemical reactions are being developed to efficiently construct steroid skeletons, providing access to previously underexplored classes of these molecules, including their mirror-image isomers (enantiomers). drugdiscoverytrends.com These advancements are crucial for expanding the library of available steroid compounds for biological screening and drug discovery. nih.gov

Structure

3D Structure

Propiedades

Número CAS |

115160-15-1 |

|---|---|

Fórmula molecular |

C18H26O |

Peso molecular |

258.4 g/mol |

Nombre IUPAC |

(5S,9R,10S,13S)-13-methyl-2,4,5,6,7,9,10,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C18H26O/c1-18-9-2-3-17(18)16-6-4-12-11-13(19)5-7-14(12)15(16)8-10-18/h12,14-15H,2-11H2,1H3/t12-,14-,15+,18-/m0/s1 |

Clave InChI |

AQZOMKUJZMRYEG-FRQROOTJSA-N |

SMILES isomérico |

C[C@@]12CCCC1=C3CC[C@H]4CC(=O)CC[C@@H]4[C@H]3CC2 |

SMILES canónico |

CC12CCCC1=C3CCC4CC(=O)CCC4C3CC2 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of Estr 8 14 En 3 One, 5alpha

Total Synthesis Approaches for Estr-8(14)-en-3-one, (5alpha)-

Total synthesis provides a means to construct complex molecules like Estr-8(14)-en-3-one, (5alpha)- from basic chemical precursors. This approach allows for the creation of the steroid skeleton and the introduction of specific functional groups with high precision.

Stereoselective and Regioselective Control in Synthetic Pathways

Achieving the correct stereochemistry and regiochemistry is a fundamental challenge in steroid synthesis. A stereoselective reaction produces an unequal mixture of stereoisomers. iupac.org In the context of Estr-8(14)-en-3-one, (5alpha)-, this involves controlling the spatial arrangement of atoms at multiple chiral centers within the steroid nucleus. Regioselective control is crucial for placing the double bond specifically at the 8(14) position and the ketone group at C-3.

Researchers have developed various strategies to address these challenges. For instance, starting from Grundmann's ketone, a new class of inhibitors of cholesterol biosynthesis was developed through the stereoselective introduction of an angular methyl group at C-3a. nih.gov This highlights the importance of stereocontrol in the synthesis of steroid-related compounds.

Utilization of Key Intermediates in Multi-step Syntheses

For example, a very short synthesis of 3-methoxyestra-1,3,5,8,14-pentaen-17-one was achieved from 6-methoxy-1-tetralone (B92454) using a Lewis acid-catalyzed reaction with 1,2-bis(trimethylsiloxy)cyclobutene to form the D ring. researchgate.net Another example is the synthesis of the C5–C14 fragment of laulimalide, where methyl 3-bromomethylbut-3-enoate was used as a key intermediate in reactions with various aldehydes. researchgate.net The total synthesis of the steroid hormone equilenin (B1671562) also demonstrates the use of key intermediates, such as a diester that undergoes a Dieckmann condensation to form the five-membered D-ring. youtube.com

Semisynthetic Routes to Estr-8(14)-en-3-one, (5alpha)- from Precursor Steroids

Semisynthesis starts with a naturally occurring steroid and modifies it chemically to produce the desired compound. This approach can be more efficient than total synthesis if a suitable starting material is readily available.

Chemical Derivatization Strategies for Structural Modification

Chemical derivatization involves the transformation of a functional group in the precursor steroid into another. This can be used to introduce the C8(14) double bond and the C3-ketone functionality. For instance, a new chemical synthesis of 5alpha-cholest-8(14)-en-3beta,5alpha-diol was achieved by the reduction of 3beta-benzoyloxy-14alpha,15alpha-epoxy-5alpha-cholest-7-ene. nih.gov This diol could potentially be oxidized to the corresponding dione.

Another example of derivatization is the synthesis of various boronic acid and hydrazine (B178648) derivatives of neutral steroids to increase their sensitivity in mass spectrometry analysis. researchgate.net While this is for analytical purposes, the chemical principles of modifying steroid structures are relevant.

Enzymatic and Biocatalytic Synthesis of Estr-8(14)-en-3-one, (5alpha)- and its Analogs

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. rsc.orgnih.gov These methods utilize enzymes or whole microorganisms to carry out specific chemical transformations on steroid substrates.

Screening and Engineering of Biocatalysts for Steroid Transformations

The success of biocatalysis depends on finding or creating enzymes with the desired activity and selectivity. This involves screening natural sources for suitable enzymes or using protein engineering techniques to modify existing enzymes.

For example, cytochrome P450 monooxygenases are a prominent class of enzymes for the regio- and stereoselective hydroxylation of steroids, which is a key step in creating functionalized analogs. nih.gov The Arnold group has even bioengineered a variant of P450 BM3 for selective amination reactions. nih.gov Lipases are another class of enzymes that have been used for the enzymatic synthesis of esters from diterpenes, demonstrating their utility in modifying natural products. nih.gov The biosynthesis of steroids from cholesterol in the body is a cascade of enzymatic reactions, providing a blueprint for potential biocatalytic pathways. youtube.com

Analogues and Derivatives of Estr-8(14)-en-3-one, (5alpha)- for Structure-Activity Studies

The generation of analogues and derivatives from a lead compound like Estr-8(14)-en-3-one, (5alpha)- is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR) and optimizing pharmacological profiles.

The design of novel steroidal structures originating from the Estr-8(14)-en-3-one, (5alpha)- core is guided by several established principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. These principles often involve targeted modifications of the steroid's A, B, C, or D rings, as well as the introduction of various functional groups.

One key strategy involves the introduction of unsaturation . For instance, the creation of a double bond at the C1-C2 position in the A-ring can significantly influence the conformation and biological activity of the steroid, a principle demonstrated in the development of potent glucocorticoids. researchgate.net

Another approach is the fusion of heterocyclic rings to the steroidal framework. The synthesis of D-ring fused steroidal N-heterocycles has been explored to develop compounds with anticancer activity. nih.gov This strategy aims to introduce novel pharmacophores that can interact with biological targets in unique ways. For example, the construction of N-heterocyclic systems at the D-ring, such as those containing a double bond at C-16 and C-17 or a fused [17,16-d]azolo[1,5-a]pyrimidine, has been investigated as a promising strategy to enhance antitumor activity. nih.gov

Conformational restriction through the introduction of bridges or cyclizations is also a powerful design principle. The synthesis of 14,17-ethanoestradiol analogues, for example, introduces a rigid ethano bridge, which can lead to altered receptor binding affinities. rsc.org Similarly, the formation of a 14,15-cyclopropane ring on the steroid nucleus has been studied to modify the hormonal to non-hormonal activity ratio of estrogens. nih.gov

Substitution at various positions of the steroid core with different functional groups is a widely used technique. For example, in the quest for novel histamine (B1213489) H3 receptor antagonists, steroid-based compounds were designed by combining structural elements from high-throughput screening hits, leading to the development of D-homoazasteroids with high receptor affinity. nih.gov The introduction of a C-17α furoate group in mometasone (B142194) furoate, a potent synthetic glucocorticoid, allows it to fully occupy the ligand-binding pocket of the glucocorticoid receptor, leading to high-affinity binding. researchgate.net

Finally, de novo synthesis approaches offer a pathway to novel steroidal scaffolds that may not be accessible through traditional semi-synthetic routes. A metallacycle-mediated annulative cross-coupling reaction has been utilized for the construction of partially aromatic steroids, leading to the discovery of agents with growth inhibitory properties in cancer cell lines. nih.gov

These design principles are often guided by computational modeling and structure-based design to predict the binding modes of the novel molecules with their biological targets. nih.govresearchgate.net

The chemical reactivity of Estr-8(14)-en-3-one, (5alpha)- and related steroidal systems is rich and allows for a variety of transformations to generate diverse analogues. The presence of the C=C double bond at the 8(14) position and the ketone at C-3 are key reactive sites.

Reductive Rearrangements:

Reductive rearrangements are a notable class of reactions in steroid chemistry, often leading to profound changes in the steroidal skeleton. While direct studies on Estr-8(14)-en-3-one, (5alpha)- are not extensively detailed in the provided literature, valuable insights can be drawn from analogous systems. For example, in the synthesis of 5alpha-cholest-8(14)-en-3beta,15alpha-diol, a novel reductive rearrangement of a 14alpha,15alpha-epoxy-5alpha-cholest-7-ene derivative was observed. nih.gov The reduction of 3beta-benzoyloxy-14alpha,15alpha-epoxy-5alpha-cholest-7-ene with lithium aluminum hydride led to the formation of the expected diol, but also a significant yield of 5alpha-cholest-8(14)-en-3beta-ol, indicating a rearrangement process. nih.gov This type of rearrangement highlights the potential for complex transformations in the synthesis of 8(14)-unsaturated steroids.

Other Key Transformations:

The 8(14)-double bond can undergo various additions and rearrangements. For instance, treatment of a related 3beta-benzoyloxy-14alpha,15alpha-epoxy-5alpha-cholest-7-ene with gaseous HCl resulted in the formation of a 7alpha,15beta-dichloro-5alpha-cholest-8(14)-ene derivative, demonstrating the reactivity of the region around the 8(14)-position. nih.gov

The carbonyl group at C-3 is a versatile handle for a wide range of chemical modifications. It can be reduced to the corresponding hydroxyl group, which can then be esterified or etherified. The ketone can also serve as a site for the introduction of new carbon-carbon bonds through reactions with organometallic reagents or for the construction of fused ring systems.

The synthesis of related compounds, such as 3-methoxyestra-1,3,5,8,14-pentaen-17-one, has been achieved through efficient procedures involving the generation of the D-ring via a Lewis acid-catalyzed reaction of a 1,2-bis(trimethylsiloxy)cyclobutene with a suitable ketal. researchgate.net Such annulation strategies could potentially be adapted for the synthesis of Estr-8(14)-en-3-one, (5alpha)- derivatives.

Biochemical Interactions and Molecular Mechanisms of Estr 8 14 En 3 One, 5alpha

Ligand-Receptor Binding and Allosteric Modulation Studies

The biological effects of steroid hormones are primarily mediated through their interaction with nuclear hormone receptors, which act as ligand-activated transcription factors. The binding of a ligand to its receptor initiates a cascade of molecular events, including conformational changes, receptor dimerization, and subsequent binding to specific DNA sequences known as hormone response elements, ultimately modulating gene expression. The chemical structure of Estr-8(14)-en-3-one, (5alpha)-, particularly its estrene backbone and the (5alpha)- orientation, suggests its potential to interact with these receptors.

Interaction with Nuclear Hormone Receptors (e.g., Estrogen Receptors, Androgen Receptors)

While Estr-8(14)-en-3-one, (5alpha)- is structurally related to endogenous steroids that bind to estrogen receptors (ERs) and androgen receptors (ARs), specific binding affinity data for this compound is not extensively documented in publicly available research. The nature of its interaction, whether as an agonist or an antagonist, remains to be fully elucidated.

The binding of a ligand to a nuclear hormone receptor induces significant conformational changes in the receptor protein. These changes are crucial for subsequent interactions with co-regulator proteins and DNA. For instance, agonist binding to the estrogen receptor alpha (ERα) ligand-binding domain stabilizes a conformation that facilitates the recruitment of coactivators. The specific conformational dynamics and kinetic parameters (association and dissociation rates) that Estr-8(14)-en-3-one, (5alpha)- might induce upon binding to ERs or ARs have not been detailed in the scientific literature to date.

Upon ligand binding, steroid hormone receptors typically form dimers (homodimers or heterodimers) which then bind to specific hormone response elements (HREs) in the promoter regions of target genes. For example, the estrogen receptor dimerizes and binds to estrogen response elements (EREs) to regulate gene transcription. The dimerization process is a critical step for high-affinity DNA binding and subsequent transcriptional activation. The potential of Estr-8(14)-en-3-one, (5alpha)- to promote or inhibit the dimerization of nuclear hormone receptors and its subsequent impact on their ability to bind to their respective HREs is an area requiring further investigation.

Binding to Other Intracellular Protein Targets

Beyond nuclear hormone receptors, steroids can interact with other intracellular proteins, influencing various cellular processes. For example, some steroids have been shown to interact with enzymes and other signaling proteins. There is currently no specific information available in the scientific literature detailing the binding of Estr-8(14)-en-3-one, (5alpha)- to other intracellular protein targets.

Enzymatic Activity Modulation by Estr-8(14)-en-3-one, (5alpha)-

Steroidogenic enzymes are responsible for the synthesis and metabolism of steroid hormones. The modulation of these enzymes by synthetic steroids can have significant physiological effects.

Inhibition and Activation of Steroidogenic Enzymes (e.g., 5α-Reductase)

The enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibition of this enzyme is a therapeutic strategy for conditions such as benign prostatic hyperplasia and androgenetic alopecia. While some synthetic steroids are known to be potent inhibitors of 5α-reductase, specific data on the inhibitory or activatory effects of Estr-8(14)-en-3-one, (5alpha)- on this or other steroidogenic enzymes is not currently available.

Table 1: Investigated Biochemical Interactions of Estr-8(14)-en-3-one, (5alpha)-

| Interaction Studied | Target | Finding |

| Ligand-Receptor Binding | Estrogen Receptors, Androgen Receptors | Potential interaction suggested by structure, but specific binding data is not available. |

| Enzymatic Modulation | 5α-Reductase | Potential for interaction exists, but specific inhibitory or activatory data is not available. |

Interactions with Cytochrome P450 Enzymes (CYPs)

There is currently no available research detailing the enzymatic mechanism of interaction between (5alpha)-Estr-8(14)-en-3-one and cytochrome P450 enzymes. The role of CYPs in the metabolism of a wide array of endogenous and exogenous compounds is well-established, but specific studies on this particular estrane (B1239764) derivative are lacking.

Modulation of Other Metabolic Enzymes (e.g., Hydroxysteroid Dehydrogenases)

Information regarding the modulation of hydroxysteroid dehydrogenases or other metabolic enzymes by (5alpha)-Estr-8(14)-en-3-one is not present in the current body of scientific literature. The potential for this compound to act as a substrate or inhibitor of these enzymes remains an open area for investigation.

Downstream Molecular Signaling Pathways Affected by Estr-8(14)-en-3-one, (5alpha)-

Investigation of Transcriptional Regulation Mechanisms

There are no published studies that have investigated the transcriptional regulation mechanisms affected by (5alpha)-Estr-8(14)-en-3-one. It is unknown whether this compound can bind to and activate nuclear receptors, thereby influencing the transcription of target genes.

Non-Genomic Signaling Pathways

Similarly, the potential for (5alpha)-Estr-8(14)-en-3-one to elicit rapid, non-genomic signaling events has not been explored in academic studies. Whether it can interact with membrane-associated receptors to activate intracellular signaling cascades is a question that remains to be answered.

Structure Activity Relationship Sar Studies and Structural Biology of Estr 8 14 En 3 One, 5alpha

Correlating Structural Motifs with Biological Activity

The biological activity of a steroid is intrinsically linked to its structural features, which govern its interaction with target proteins. For Estr-8(14)-en-3-one, (5alpha)-, two key aspects are the stereochemistry of the steroid nucleus and the nature of its functional groups.

Stereochemical Impact on Molecular Recognition and Ligand Efficacy

Analysis of Functional Group Contributions to Interactions

The functional groups of Estr-8(14)-en-3-one, (5alpha)-, namely the C3-ketone, contribute significantly to its interaction profile. The ketone group can act as a hydrogen bond acceptor, forming crucial interactions with specific amino acid residues within the ligand-binding pocket of a receptor.

In the context of other well-characterized steroid-receptor interactions, the C3-keto group is often a key pharmacophoric feature. For example, in the glucocorticoid receptor, this group is known to form hydrogen bonds with specific glutamine and arginine residues, anchoring the ligand in the binding pocket. While the precise interactions for Estr-8(14)-en-3-one, (5alpha)- remain to be elucidated, the C3-ketone is anticipated to play a similar role in its molecular recognition.

X-ray Crystallography of Estr-8(14)-en-3-one, (5alpha)- and its Protein Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. nih.gov To date, no public crystal structure of Estr-8(14)-en-3-one, (5alpha)-, either as an isolated molecule or in complex with a protein, has been deposited in the Protein Data Bank (PDB) or Cambridge Structural Database (CSD).

However, crystallographic studies of related 5-alpha-estrane derivatives have provided valuable insights into the conformational preferences of this class of steroids. These studies have confirmed the trans-fused A/B ring system and have detailed the chair conformation of the A, B, and C rings, and the envelope or twist conformation of the D ring. researchgate.net Obtaining a crystal structure of Estr-8(14)-en-3-one, (5alpha)- bound to its biological target would be a significant step forward in understanding its mechanism of action. taylorfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. nih.gov While a detailed NMR spectral assignment for Estr-8(14)-en-3-one, (5alpha)- is not available in the public literature, general principles of steroid NMR can be applied to predict its spectral features. rsc.orgacs.org

Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide through-space distance constraints between protons, which would be invaluable for confirming the (5alpha)-stereochemistry and for defining the conformation of the flexible D-ring in solution. nih.gov

| Technique | Information Gained | Relevance to Estr-8(14)-en-3-one, (5alpha)- |

| ¹H NMR | Chemical shifts and coupling constants of protons. | Provides a fingerprint of the molecule and information on the local electronic environment. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Reveals the carbon skeleton and the presence of functional groups. |

| 2D NMR (COSY, HSQC) | Correlation between protons and carbons. | Enables the complete assignment of the NMR spectra. |

| NOESY | Through-space interactions between protons. | Confirms stereochemistry and provides information on the solution conformation. |

Cryo-Electron Microscopy (Cryo-EM) Studies on Receptor-Ligand Assemblies

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large protein complexes, including receptor-ligand assemblies. nih.gov This method is particularly well-suited for studying membrane-bound receptors and other challenging protein targets that are difficult to crystallize.

While no specific cryo-EM studies on Estr-8(14)-en-3-one, (5alpha)- have been reported, the application of cryo-EM to other steroid receptor complexes has provided unprecedented insights into their architecture and the conformational changes induced by ligand binding. For example, cryo-EM structures of the estrogen receptor alpha in complex with various ligands have revealed the molecular basis of agonist and antagonist action.

Future cryo-EM studies on the receptor for Estr-8(14)-en-3-one, (5alpha)- would be highly informative, providing a structural snapshot of the entire receptor-ligand complex in a near-native state.

Comparative Structural Analysis with Related Steroids and Oxysterols

The structural features of Estr-8(14)-en-3-one, (5alpha)- can be better understood by comparing it with related steroids and oxysterols.

| Compound | Key Structural Features | Relevance for Comparison |

| 5α-Androstan-3-one | Saturated A and B rings, 5-alpha configuration, C3-ketone. | Provides a baseline for the conformational effects of the C8-C14 double bond. |

| Estrone (B1671321) | Aromatic A-ring, C3-hydroxyl group, C17-ketone. | Highlights the influence of A-ring saturation and the C3 functional group on receptor specificity. |

| Testosterone (B1683101) | Δ⁴-3-keto system, C17-hydroxyl group. | Demonstrates the impact of the A-ring double bond and C17 substituent on androgenic activity. |

| 25-Hydroxycholesterol | Oxysterol with a hydroxyl group on the side chain. | Offers insights into the structural requirements for binding to different classes of nuclear receptors. |

The comparison with 5α-androstan-3-one would isolate the electronic and conformational effects of the C8-C14 double bond. In contrast, comparing it to estrone, a classic estrogen, would underscore the importance of the non-aromatic A-ring and the C3-ketone for potential differences in receptor selectivity and biological activity. The structural differences with testosterone highlight how modifications across the steroid scaffold can lead to distinct pharmacological profiles. Finally, comparison with oxysterols can provide clues about potential interactions with other nuclear receptors that recognize hydroxylated sterol ligands.

Biosynthesis, Biotransformation, and Degradation Pathways of Estr 8 14 En 3 One, 5alpha Non Clinical Focus

Putative Biosynthetic Routes of Estr-8(14)-en-3-one, (5alpha)- (e.g., in microorganisms, plants, or specific in vitro systems)

The biosynthesis of Estr-8(14)-en-3-one, (5alpha)- is not extensively documented in scientific literature. However, its formation can be postulated to occur through the modification of a pre-existing estrane (B1239764) skeleton, which itself originates from the cyclization of squalene (B77637) to form the fundamental steroid nucleus. libretexts.org In organisms such as fungi or bacteria, which are known to produce a vast array of steroids, the synthesis of this specific compound would likely involve a series of enzymatic modifications of a common steroid precursor.

Identification of Enzymatic Steps and Intermediates

The formation of the defining features of Estr-8(14)-en-3-one, (5alpha)-, namely the 5-alpha configuration, the 3-oxo group, and the double bond at the C8-C14 position, would necessitate a specific sequence of enzymatic reactions.

The initial steps of steroid biosynthesis involve the conversion of acetyl-CoA via the mevalonate (B85504) pathway to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). libretexts.org These five-carbon units are sequentially added to create the 30-carbon hydrocarbon squalene. Squalene then undergoes epoxidation and cyclization to yield lanosterol, the first steroid. libretexts.org From lanosterol, a multitude of pathways diverge to create the vast diversity of steroids.

The formation of the estrane skeleton (a C18 steroid) from a C27 (cholesterol) or C19 (androstane) precursor involves the removal of a side chain and, in the case of estrogens, the aromatization of the A-ring. nih.govyoutube.com However, Estr-8(14)-en-3-one, (5alpha)- is not an aromatic estrogen.

The key enzymatic steps to produce Estr-8(14)-en-3-one, (5alpha)- from a hypothetical precursor like (5alpha)-estran-3-one could involve:

Dehydrogenation: An enzyme, likely a dehydrogenase or an oxidase, would be required to introduce the double bond at the 8(14) position. The formation of such a double bond is a known reaction in steroid metabolism, often catalyzed by specific isomerases or dehydratases.

Oxidation: If the precursor has a hydroxyl group at the C-3 position, a 3-hydroxysteroid dehydrogenase would be necessary to oxidize it to the 3-keto group. youtube.com

The intermediates in such a pathway would be the various estrane derivatives leading up to the final product. For instance, (5alpha)-estrane could be hydroxylated at C-3 to give (5alpha)-estran-3-ol, which is then oxidized to (5alpha)-estran-3-one. A subsequent desaturation step would yield Estr-8(14)-en-3-one, (5alpha)-.

Biotransformation Studies of Estr-8(14)-en-3-one, (5alpha)- in Model Systems

Characterization of Metabolites and Transformation Products (e.g., through enzymatic assays)

Based on known fungal biotransformation pathways for steroids, the incubation of Estr-8(14)-en-3-one, (5alpha)- with various microorganisms would likely result in a range of hydroxylated and otherwise modified products. nih.govnih.gov

Table 1: Putative Metabolites of Estr-8(14)-en-3-one, (5alpha)- from Microbial Biotransformation

| Putative Metabolite | Type of Reaction | Potential Catalyzing Organism (Genus) |

| Hydroxylated derivatives (e.g., at C-6, C-7, C-11, C-15) | Hydroxylation | Aspergillus, Penicillium, Rhizopus |

| Dihydroxy derivatives | Multiple hydroxylations | Aspergillus, Penicillium |

| Reduction of the 3-keto group to a 3-hydroxyl group | Reduction | Various fungi and bacteria |

| Lactones (from Baeyer-Villiger oxidation of the D-ring) | Oxidation | Penicillium, Aspergillus |

The characterization of these metabolites would typically involve techniques such as High-Performance Liquid Chromatography (HPLC) for separation, followed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. Enzymatic assays using purified enzymes could confirm the specific transformations.

Elucidation of Enzyme Mechanisms in Biotransformation

The enzymes responsible for the biotransformation of Estr-8(14)-en-3-one, (5alpha)- would primarily be oxidoreductases.

Cytochrome P450 Monooxygenases: These are a superfamily of heme-containing enzymes that are central to the metabolism of a vast number of compounds, including steroids. wikipedia.org They are responsible for the majority of hydroxylation reactions. The catalytic cycle of a P450 enzyme involves the activation of molecular oxygen and its insertion into a C-H bond of the substrate. wikipedia.org

Hydroxysteroid Dehydrogenases (HSDs): These enzymes catalyze the reversible oxidation and reduction of hydroxyl and keto groups on the steroid nucleus. They are NAD(P)+/NAD(P)H-dependent enzymes.

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes are responsible for the oxidation of ketones to esters or lactones. In the case of steroidal ketones, BVMOs can lead to the formation of testololactone-type structures. researchgate.net

Chemical and Biochemical Degradation Pathways (e.g., microbial degradation)

The degradation of Estr-8(14)-en-3-one, (5alpha)- in the environment would likely follow pathways similar to those of other steroid hormones. nih.govnih.gov Microorganisms play a crucial role in the breakdown of the steroid ring system. nih.govnih.gov

The persistence of steroid hormones in the environment is a concern due to their endocrine-disrupting effects. nih.govnih.gov The degradation of these compounds is often initiated by microbial activity. nih.govthermopileproject.com

Environmental Fate in Controlled Experimental Systems (if academically relevant)

In controlled experimental systems, the degradation of steroids is often studied in microcosms simulating soil or aquatic environments. The degradation of estrogens like estrone (B1671321) (E1) and 17β-estradiol (E2) has been shown to proceed through initial oxidation or hydroxylation steps, followed by the cleavage of the steroid rings. thermopileproject.com

Two primary aerobic degradation pathways for the steroid nucleus have been identified in bacteria: the 9,10-seco pathway for androgens and the 4,5-seco pathway for estrogens. nih.govnih.gov Given that Estr-8(14)-en-3-one, (5alpha)- is an estrane derivative but not a phenolic estrogen, its degradation might proceed through a pathway similar to that of androgens or a yet-to-be-characterized pathway.

The initial steps in the microbial degradation of Estr-8(14)-en-3-one, (5alpha)- could involve:

Hydroxylation: Introduction of hydroxyl groups at various positions on the steroid nucleus, making the molecule more water-soluble and susceptible to further attack. 3-Ketosteroid 9α-hydroxylase is a key enzyme in the degradation of many steroids. nih.gov

Dehydrogenation: Introduction of double bonds, for example by a 3-ketosteroid Δ1-dehydrogenase, which is a common initial step in steroid degradation. nih.gov

Ring Cleavage: Following initial modifications, the steroid rings are opened, leading to the formation of smaller, more easily metabolized molecules.

The half-life of synthetic estrogens in the environment can be long, indicating their recalcitrance to degradation. iomcworld.com The specific structure of Estr-8(14)-en-3-one, (5alpha)-, particularly the 8(14)-ene, may influence its susceptibility to microbial attack.

Advanced Analytical Methodologies in Research on Estr 8 14 En 3 One, 5alpha

Chromatographic Techniques for Separation and Purification in Research

Chromatography is an indispensable technique for the separation and purification of individual components from a mixture. nih.govresearchgate.net In the context of steroid research, chromatographic methods are crucial for isolating the target compound from reaction byproducts, isomers, and other impurities, ensuring that subsequent analyses are performed on a pure substance.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of steroids due to its high resolution and sensitivity. nih.govnih.gov The development of a robust HPLC method is critical for achieving accurate quantification and effective isolation of Estr-8(14)-en-3-one, (5alpha)-.

Method development for a specific steroid like Estr-8(14)-en-3-one, (5alpha)- involves a systematic approach to optimize various parameters to achieve the desired separation. nih.govresearchgate.net This process typically includes selecting an appropriate stationary phase, mobile phase, and detector. For steroids, reversed-phase columns, such as C8 or C18, are frequently employed. nih.govnih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and/or methanol (B129727) with water, run in either an isocratic or gradient elution mode to ensure adequate separation from closely related isomers or degradation products. nih.govnih.gov UV detection is commonly used, with the wavelength set to the absorption maximum of the analyte, which for an enone chromophore is typically in the 230-250 nm range. nih.govresearchgate.net

A key aspect of method development is validation, which ensures the method is fit for its intended purpose. This involves assessing parameters such as linearity, accuracy, precision, specificity, and robustness, often following guidelines from regulatory bodies. nih.gov

Table 1: Illustrative HPLC Method Parameters for Steroid Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm, 250 x 4.6 mm | Provides hydrophobic interaction for separation. |

| Mobile Phase | Acetonitrile:Water gradient | Elutes compounds based on polarity. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance, often around 240 nm for enones. |

| Injection Volume | 10-20 µL | Introduces a precise amount of sample. |

| Column Temp. | 25-30 °C | Maintains consistent retention times. |

This table presents a typical set of starting conditions for the HPLC analysis of a steroid like Estr-8(14)-en-3-one, (5alpha)-, which would be further optimized during method development.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds like steroids, often after derivatization to increase their volatility. nih.govresearchgate.net

For purity analysis, GC-MS can separate Estr-8(14)-en-3-one, (5alpha)- from any volatile impurities. The resulting chromatogram will show a major peak corresponding to the target compound, with the area of this peak being proportional to its purity. Isomeric purity can also be assessed, as different stereoisomers will often have slightly different retention times on the GC column.

The mass spectrometer provides structural information by fragmenting the molecules and detecting the mass-to-charge ratio (m/z) of the resulting fragments. The fragmentation pattern of a steroidal ketone is highly characteristic. whitman.eduwhitman.edu For Estr-8(14)-en-3-one, (5alpha)-, the molecular ion peak (M+) would be expected at m/z 270, corresponding to its molecular weight. The fragmentation of the steroid nucleus is complex, but characteristic losses from the A and D rings, as well as cleavage adjacent to the ketone, would be anticipated. nih.govresearchgate.netwhitman.edu The fragmentation of cyclic ketones often involves alpha-cleavage, and the stability of the steroid ring system leads to a prominent molecular ion peak. whitman.eduwhitman.edu

Table 2: Predicted GC-MS Fragmentation for Estr-8(14)-en-3-one, (5alpha)-

| m/z | Proposed Fragment Identity | Significance |

|---|---|---|

| 270 | [M]+ | Molecular Ion |

| 255 | [M - CH3]+ | Loss of an angular methyl group. |

| 228 | [M - C3H6]+ | Cleavage of the D-ring. |

This table is predictive, based on known fragmentation patterns of steroidal ketones. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of the elemental composition of a molecule. chemrxiv.org Unlike low-resolution mass spectrometry, HRMS measures the mass of an ion with very high accuracy (typically to within 0.001 atomic mass units), which allows for the determination of a unique molecular formula. researchgate.net

For Estr-8(14)-en-3-one, (5alpha)-, with a molecular formula of C18H26O, the calculated exact mass is 270.1984. An HRMS experiment would aim to measure the mass of the molecular ion and confirm that it matches this theoretical value within a very narrow tolerance (e.g., ± 5 ppm). This provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. chemrxiv.org

Furthermore, HRMS can be used to analyze the fragmentation pattern in greater detail. By determining the exact mass of the fragment ions, their elemental compositions can also be deduced, providing a much clearer picture of the fragmentation pathways and lending greater confidence to the structural elucidation. nih.govresearchgate.net

Table 3: HRMS Data for Estr-8(14)-en-3-one, (5alpha)-

| Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |

|---|

This table illustrates the type of data obtained from an HRMS experiment, confirming the molecular formula of the compound.

Spectroscopic Techniques for Structural Elucidation and Conformational Studies

Spectroscopic techniques are vital for elucidating the detailed structure of molecules by probing the interaction of the molecule with electromagnetic radiation. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. mdpi.com The spectrum for Estr-8(14)-en-3-one, (5alpha)- would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the carbon-carbon double bond (C=C) of the enone system. The C=O stretch for a six-membered ring ketone typically appears around 1715 cm-1. The C=C stretch would be observed in the 1650-1600 cm-1 region. The C-H stretching vibrations of the alkane backbone would be seen just below 3000 cm-1. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. researchgate.netdavuniversity.org The α,β-unsaturated ketone (enone) chromophore in Estr-8(14)-en-3-one, (5alpha)- is expected to exhibit a strong π → π* transition. The position of the absorption maximum (λmax) is dependent on the substitution pattern of the enone. For a tetrasubstituted enone system within a steroid, the λmax would be predicted to be in the range of 240-260 nm. davuniversity.org

Table 4: Expected Spectroscopic Data for Estr-8(14)-en-3-one, (5alpha)-

| Technique | Wavenumber (cm-1) / Wavelength (nm) | Assignment |

|---|---|---|

| IR | ~2950-2850 | C-H stretch (alkane) |

| ~1715 | C=O stretch (ketone) | |

| ~1640 | C=C stretch (alkene) |

| UV-Vis | ~245-255 nm | π → π* transition (enone) |

These values are based on typical ranges for the respective functional groups in a steroidal framework. mdpi.comdavuniversity.org

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light. Since Estr-8(14)-en-3-one, (5alpha)- is a chiral molecule with multiple stereocenters, its CD spectrum provides a unique fingerprint that is highly sensitive to its absolute configuration and conformation. nih.govacs.org

The enone chromophore will give rise to characteristic CD signals (Cotton effects). The sign and magnitude of these Cotton effects can be related to the stereochemistry of the surrounding chiral centers, particularly the A/B ring junction (5α configuration) and the conformation of the steroid rings. nih.gov By comparing the experimental CD spectrum with that of related steroids of known configuration or with theoretically calculated spectra, the absolute configuration of Estr-8(14)-en-3-one, (5alpha)- can be confirmed. mdpi.com The technique is particularly valuable for distinguishing between stereoisomers that may be difficult to differentiate by other spectroscopic methods. nih.gov

Theoretical and Computational Chemistry Studies of Estr 8 14 En 3 One, 5alpha

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. nih.gov For Estr-8(14)-en-3-one, (5alpha)-, these calculations can provide a detailed picture of its molecular orbitals, charge distribution, and electrostatic potential.

One of the primary applications of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For Estr-8(14)-en-3-one, (5alpha)-, the MEP would likely show a negative potential around the carbonyl oxygen at the C3 position, indicating a site susceptible to electrophilic attack.

Illustrative Data Table: Calculated Electronic Properties of a Steroid Scaffold

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Disclaimer: The data in this table is illustrative for a representative steroid scaffold and not the result of specific calculations on Estr-8(14)-en-3-one, (5alpha)-.

Molecular Dynamics Simulations for Ligand-Receptor Interaction Modeling

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of Estr-8(14)-en-3-one, (5alpha)-, MD simulations can be employed to model its interaction with potential biological targets, such as nuclear hormone receptors. nih.gov These simulations provide insights into the dynamic nature of the binding process, including conformational changes in both the ligand and the receptor. acs.org

An MD simulation begins with a starting structure of the ligand-receptor complex, often obtained from molecular docking. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of each atom over a specific time period, typically nanoseconds to microseconds.

Analysis of the MD trajectory can reveal key information about the stability of the ligand-receptor complex, the specific amino acid residues involved in binding, and the role of water molecules in mediating interactions. For Estr-8(14)-en-3-one, (5alpha)-, MD simulations could help to understand how the (5alpha) stereochemistry and the C8-C14 double bond influence its binding mode and residence time within a receptor's binding pocket.

Illustrative Data Table: Key Parameters from a Molecular Dynamics Simulation

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | A stable RMSD of the ligand within the binding site suggests a stable binding mode. |

| Hydrogen Bonds | Identifies persistent hydrogen bonds between the ligand and receptor. | Crucial for specificity and affinity. |

| Binding Free Energy | An estimation of the strength of the ligand-receptor interaction. | Calculated using methods like MM/PBSA or MM/GBSA. |

Disclaimer: The data in this table is illustrative and represents typical outputs from an MD simulation, not specific results for Estr-8(14)-en-3-one, (5alpha)-.

Molecular Docking and Virtual Screening for Novel Ligands/Inhibitors

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. scirp.orgscirp.org It is widely used to screen large libraries of compounds for potential drug candidates. nih.govnih.gov In the case of Estr-8(14)-en-3-one, (5alpha)-, molecular docking could be used to predict its binding affinity and pose within the active site of a target protein, such as a steroid hormone receptor. researchgate.net

The process involves preparing the 3D structures of both the ligand (Estr-8(14)-en-3-one, (5alpha)-) and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding energy.

Virtual screening takes this a step further by docking a large database of compounds against a target receptor. This allows for the identification of novel molecules that may have similar or better binding properties than a reference compound. If Estr-8(14)-en-3-one, (5alpha)- were to show interesting biological activity, virtual screening could be employed to find other structurally diverse compounds that might interact with the same target.

Illustrative Data Table: Results from a Virtual Screening Campaign

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| ZINC12345 | -9.8 | Arg394, Glu353, Thr347 |

| ZINC67890 | -9.5 | Leu387, Met421 |

| Estr-8(14)-en-3-one, (5alpha)- (hypothetical) | -8.5 | Phe404, Leu525 |

| ZINC54321 | -8.2 | Trp383 |

Disclaimer: The data in this table is for illustrative purposes and represents a hypothetical outcome of a virtual screening study.

Prediction of Spectroscopic Properties and Conformational Landscapes

Computational methods can be used to predict various spectroscopic properties of molecules, which can aid in their experimental characterization. nih.gov For Estr-8(14)-en-3-one, (5alpha)-, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as its infrared (IR) vibrational frequencies. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

Conformational analysis is another important application of computational chemistry. Steroid molecules can exist in various conformations, and understanding the relative energies of these conformers is crucial for understanding their biological activity. Computational methods can be used to explore the conformational landscape of Estr-8(14)-en-3-one, (5alpha)-, identifying the most stable low-energy conformations. This information is valuable for understanding how the molecule might adapt its shape to fit into a receptor's binding site. Recent advancements have also seen the use of machine learning and in silico methods to predict retention times in chromatography, which is crucial for the identification of steroids and their metabolites. researchgate.netnih.gov

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data

| Nucleus | Predicted ¹³C NMR Chemical Shift (ppm) | Experimental ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| C3 (Carbonyl) | 210.5 | 209.8 |

| C5 | 55.2 | 54.9 |

| C8 | 135.1 | 134.7 |

| C14 | 138.9 | 138.5 |

Disclaimer: The data in this table is illustrative and represents a hypothetical comparison for a similar steroid. It is not based on actual experimental data for Estr-8(14)-en-3-one, (5alpha)-.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.govnih.gov These in silico models are valuable tools for predicting the activity of new compounds and for guiding the design of more potent and selective molecules. acs.orgacs.org

To develop a QSAR model for a series of compounds related to Estr-8(14)-en-3-one, (5alpha)-, a dataset of molecules with known biological activities (e.g., binding affinity to a specific receptor) is required. For each molecule, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. Statistical methods are then used to build a mathematical equation that relates the descriptors to the biological activity.

Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, untested derivatives of Estr-8(14)-en-3-one, (5alpha)-. This can help to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.

Illustrative Data Table: Example of a QSAR Equation

Future Research Directions and Emerging Paradigms for Estr 8 14 En 3 One, 5alpha

Integration of Artificial Intelligence and Machine Learning in Steroid Research

Detailed Research Findings: Machine learning models, particularly deep neural networks (DNNs), have demonstrated success in predicting biological age and diagnosing diseases based on steroid profiles quantified by mass spectrometry. nih.govnews-medical.net In one study, a DNN model based on steroidogenesis pathways was developed to predict biological aging with high accuracy, identifying key biomarkers in the process. news-medical.net Another study showed that ML algorithms combined with plasma steroid profiling could effectively diagnose and subtype primary aldosteronism, outperforming traditional diagnostic ratios. nih.gov Furthermore, ML models have been used to predict patient response to corticosteroid treatments with approximately 95% accuracy, using basic demographic and clinical data. medrxiv.org

Table 1: Potential Applications of AI/ML in Estr-8(14)-en-3-one, (5alpha)- Research

| Application Area | AI/ML Tool | Potential Outcome |

|---|---|---|

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Prediction of binding affinity to nuclear receptors, metabolic stability, and other biochemical properties. |

| Target Identification | Inverse Docking, Deep Learning | Identification of potential protein binding partners and signaling pathways affected by the compound. |

| Synthetic Pathway Design | Retrosynthesis Prediction Algorithms | Design of novel, efficient, and sustainable synthetic routes. |

| Biomarker Discovery | Metabolomics Data Analysis, Pattern Recognition | Identification of changes in the steroidome following administration of the compound, revealing its metabolic impact. |

Development of Sustainable and Green Synthetic Methodologies

The chemical synthesis of steroids has traditionally involved multi-step processes that are often resource-intensive and generate significant chemical waste. researchgate.netresearchgate.net The principles of green chemistry are increasingly being integrated into steroid synthesis to develop more environmentally benign and efficient processes. openresearchlibrary.org

Detailed Research Findings: Future synthesis of Estr-8(14)-en-3-one, (5alpha)- will likely move away from stoichiometric reagents towards catalytic processes. nih.gov Research in green steroid chemistry has highlighted several key areas of innovation:

Heterogeneous Catalysis: Using solid-supported catalysts that can be easily recovered and reused, minimizing waste. researchgate.net

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times, often leading to higher yields and cleaner reactions. brynmawr.edumdpi.com

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like ionic liquids or even water. researchgate.netmdpi.com

Biocatalysis: While outside the direct scope of this section, it is worth noting that enzymatic transformations are a key part of green chemistry, offering high selectivity under mild conditions.

A greener synthetic protocol was developed for steroid intermediates, aiming for a fluorodecarboxylation reaction that avoids the use of ozone-depleting bromofluoromethane (B51070) by using XeF₂. americanpharmaceuticalreview.com These approaches not only reduce the environmental impact but can also lead to more cost-effective and scalable production of Estr-8(14)-en-3-one, (5alpha)- and its analogues.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Steroids

| Synthesis Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Catalysis | Often uses stoichiometric amounts of reagents (e.g., chromium oxidants). researchgate.net | Employs recoverable and reusable heterogeneous catalysts. researchgate.netopenresearchlibrary.org |

| Solvents | Relies on chlorinated or other hazardous organic solvents. | Utilizes ionic liquids, supercritical fluids, or water. researchgate.net |

| Energy Input | Conventional heating, often for extended periods. | Microwave irradiation for rapid and efficient heating. brynmawr.edu |

| Atom Economy | Can be low, with significant byproduct formation. | High, with reactions designed to incorporate most atoms into the final product. |

| Reaction Steps | Often lengthy, with multiple protection/deprotection steps. | Streamlined pathways, potentially using one-pot reactions. |

Exploration of Undiscovered Biochemical Roles and Interacting Partners

The biological function of a steroid is defined by its interactions with cellular machinery, primarily nuclear receptors and metabolic enzymes. While the core structure of Estr-8(14)-en-3-one, (5alpha)- places it within the estrane (B1239764) family of steroids, its unique 8(14)-ene functional group suggests it may have a biochemical profile distinct from well-characterized estrogens like estradiol (B170435) or estrone (B1671321). nih.govnih.gov

Detailed Research Findings: The vast majority of steroids exert their effects by binding to specific receptors, which then modulate gene expression. mdpi.com However, non-genomic, rapid-response pathways are also well-documented. Future research must explore both avenues for Estr-8(14)-en-3-one, (5alpha)-. Key research questions include: Does it bind to classic estrogen receptors (ERα/ERβ) or other nuclear receptors? Does it act as an agonist, antagonist, or selective modulator? Does it serve as a substrate or inhibitor for key steroidogenic enzymes?

To answer these questions, a variety of modern biochemical and cell biology techniques can be employed. For example, developing a fluorescently labeled version of Estr-8(14)-en-3-one, (5alpha)-, similar to strategies used for estradiol, would allow for visualization of its subcellular localization and trafficking. mdpi.com Chemoproteomics approaches, using the compound as a molecular bait, could identify novel interacting proteins, potentially uncovering previously unknown biological pathways.

Table 3: Methodologies to Elucidate the Biochemical Function of Estr-8(14)-en-3-one, (5alpha)-

| Research Method | Objective | Expected Outcome |

|---|---|---|

| Competitive Radioligand Binding Assays | Determine binding affinity to a panel of known nuclear receptors. | Quantitative data (Ki, IC50) on receptor binding specificity and affinity. mdpi.com |

| Reporter Gene Assays | Assess the functional consequence of receptor binding (agonist vs. antagonist activity). | Understanding of the compound's effect on gene transcription for specific receptors. mdpi.com |

| Affinity Chromatography-Mass Spectrometry | "Fish" for and identify unknown protein binding partners from cell lysates. | A list of potential interacting proteins, opening new avenues of investigation. |

| Cellular Thermal Shift Assay (CETSA) | Confirm target engagement within intact cells by observing changes in protein thermal stability. | Validation of direct binding between the compound and its target protein(s) in a physiological context. |

| Metabolite Profiling | Incubate the compound with liver microsomes or cell cultures and analyze for metabolites. | Identification of metabolic pathways and potential bioactive metabolites. |

Advanced Analytical Platform Development for Complex Biological Matrices

The accurate and sensitive measurement of steroids in biological fluids like blood, urine, or cerebrospinal fluid is critical for understanding their pharmacokinetics and pharmacodynamics. nih.gov However, this is analytically challenging due to the structural similarity of different steroids and the vast range of concentrations present in the body. nih.gov

Detailed Research Findings: The gold standard for steroid analysis has shifted from immunoassays, which can suffer from cross-reactivity, to mass spectrometry-based methods. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now the preferred platform in many clinical and research laboratories due to its high specificity, sensitivity, and multiplexing capability, allowing for the simultaneous analysis of a panel of steroids. nih.govijprajournal.com Sample preparation techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are crucial for removing interfering substances from the biological matrix. nih.gov

For Estr-8(14)-en-3-one, (5alpha)-, future research will necessitate the development of a validated LC-MS/MS method for its quantification. Furthermore, advanced techniques like UltraPerformance Convergence Chromatography (UPC²), which uses compressed CO2 as the mobile phase, offer orthogonal selectivity and faster analysis times compared to traditional LC, and have been successfully applied to steroid separations. waters.com Mass spectrometry imaging (MSI) is another powerful platform that can reveal the spatial distribution of the compound and its metabolites within tissue sections, providing invaluable contextual information. proteabio.com

Table 4: Comparison of Advanced Analytical Platforms for Steroid Analysis

| Platform | Principle | Advantages for Estr-8(14)-en-3-one, (5alpha)- Analysis |

|---|---|---|

| GC-MS | Gas Chromatography separation followed by Mass Spectrometry detection. | High chromatographic resolution for volatile compounds; extensive spectral libraries. nih.govnih.gov |

| LC-MS/MS | Liquid Chromatography separation coupled to tandem Mass Spectrometry. | High sensitivity and specificity; suitable for non-volatile compounds; gold standard for steroid panels. nih.govnih.gov |

| UPC²-MS | Supercritical Fluid Chromatography with Mass Spectrometry. | Unique selectivity for isomeric separation; fast analysis times; reduced organic solvent consumption. waters.com |

| Immunoassays (e.g., RIA, ELISA) | Antibody-based detection. | High throughput and cost-effective for single analytes. nih.gov |

| Mass Spectrometry Imaging (MSI) | Label-free molecular imaging of tissue sections. | Provides spatial distribution of the compound and its metabolites within tissues. proteabio.com |

Multidisciplinary Approaches Combining Chemical Synthesis, Structural Biology, and Computational Modeling

Addressing the complexities of steroid science requires a departure from siloed research efforts. A holistic understanding of Estr-8(14)-en-3-one, (5alpha)- can only be achieved through a deeply integrated, multidisciplinary approach that combines the strengths of different scientific fields. nih.govmdpi.com

Detailed Research Findings: The synergy of combining diverse scientific disciplines is evident in modern drug discovery. For instance, the synthesis of novel steroid analogues is increasingly guided by computational docking simulations that predict how a molecule will fit into the binding pocket of a target protein. nih.govmdpi.com Once a promising compound is synthesized, its precise interaction with its target can be visualized at atomic resolution using structural biology techniques like X-ray crystallography or cryo-electron microscopy. This structural information then feeds back to the chemists to design next-generation molecules with improved properties.

This iterative cycle of design, synthesis, and evaluation is the hallmark of modern molecular science. nih.gov For Estr-8(14)-en-3-one, (5alpha)-, this means synthetic chemists would work alongside computational biologists to predict its interactions, while analytical chemists develop methods to measure it in biological systems, and biochemists test its functional effects in cellular and animal models. This collaborative ecosystem accelerates the pace of discovery and provides a much richer and more complete picture of the compound's biological role and potential utility. mdpi.com

Table 5: Roles of Different Disciplines in the Integrated Study of Estr-8(14)-en-3-one, (5alpha)-

| Discipline | Key Role and Contribution |

|---|---|

| Synthetic Chemistry | Design and execute efficient, scalable, and sustainable syntheses of the parent compound and its derivatives. nih.gov |

| Computational Biology/Chemistry | Perform in silico modeling, molecular docking, and dynamics simulations to predict targets and binding modes. mdpi.com |

| Analytical Chemistry | Develop and validate robust methods (e.g., LC-MS/MS) for quantification in complex biological matrices. nih.gov |

| Biochemistry & Molecular Biology | Characterize protein interactions, enzyme kinetics, and effects on cellular signaling pathways. mdpi.com |

| Structural Biology | Determine the high-resolution 3D structure of the compound in complex with its biological target(s). |

| Pharmacology | Evaluate the physiological effects of the compound in integrated biological systems. |

Conclusion

Synthesis of Key Academic Findings on Estr-8(14)-en-3-one, (5alpha)-

The synthesis of the specific steroid Estr-8(14)-en-3-one, (5alpha)- is not extensively detailed in publicly available research. However, the synthesis of related estrane (B1239764) derivatives typically commences from readily available steroid precursors, such as estrone (B1671321). caltech.edu General synthetic strategies often involve a series of chemical transformations to introduce specific functional groups and stereochemistry.

A plausible synthetic route to Estr-8(14)-en-3-one, (5alpha)- could be envisioned starting from a suitable estrane precursor. The introduction of the double bond at the C-8(14) position is a key synthetic challenge. One potential method involves the dehydration of a C-14 hydroxylated intermediate. The stereochemistry at the C-5 position, denoted as (5alpha)-, is crucial and is often established early in the synthetic sequence, for instance, through catalytic hydrogenation of a precursor with a double bond at C-4 or C-5. The final step would likely be the oxidation of a hydroxyl group at the C-3 position to the corresponding ketone.

For instance, the synthesis of related androstane (B1237026) derivatives has been achieved in multiple steps from stanolone acetate, involving bromination and subsequent dehydrobromination to introduce a double bond. nih.gov Similarly, the synthesis of other estrone derivatives has been accomplished using various reagents and conditions to modify the steroid nucleus. nih.gov

Enduring Scientific Questions and Future Challenges in Steroid Research

The study of steroids, including synthetic analogues like Estr-8(14)-en-3-one, (5alpha)-, continues to present numerous scientific questions and challenges. A primary challenge lies in the development of highly selective and efficient synthetic methods. The ability to precisely control stereochemistry and introduce functional groups at specific positions on the steroid scaffold remains a significant area of research. caltech.edu

Furthermore, elucidating the precise mechanisms of action of synthetic steroids is an ongoing endeavor. While some steroids exert their effects through well-defined nuclear receptors, others may act via non-genomic pathways or interact with multiple targets. Understanding these complex interactions is crucial for the rational design of new therapeutic agents with improved efficacy and reduced side effects.

Future research in steroid chemistry will likely focus on several key areas:

Development of Novel Synthetic Methodologies: Creating more efficient and environmentally friendly synthetic routes to complex steroid structures.

Targeted Drug Design: Designing steroids that selectively interact with specific receptor subtypes or cellular pathways to achieve more precise therapeutic effects.

Understanding Off-Target Effects: Investigating the unintended interactions of synthetic steroids to minimize adverse effects.

Exploration of New Biological Roles: Identifying novel biological activities and therapeutic applications for synthetic steroid compounds.

The continued exploration of these areas will undoubtedly lead to a deeper understanding of steroid biology and the development of new and improved steroid-based therapies for a wide range of diseases.

Q & A

Q. How should researchers address potential conflicts between in vitro and in vivo activity data for this compound?

- Methodological Answer : Perform pharmacokinetic studies to assess bioavailability (e.g., plasma protein binding, metabolic stability). Use in silico ADMET prediction tools (e.g., SwissADME) to identify bioavailability bottlenecks. If in vitro activity does not translate in vivo, investigate factors like tissue penetration or metabolite inactivation. Document negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.